molecular formula C14H14N2O4 B5588869 4,4-Dimethyl-2-(5-nitrofuran-2-yl)-1,2-dihydro-3,1-benzoxazine

4,4-Dimethyl-2-(5-nitrofuran-2-yl)-1,2-dihydro-3,1-benzoxazine

Cat. No.: B5588869
M. Wt: 274.27 g/mol
InChI Key: RRNLJVVCMGCOLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dimethyl-2-(5-nitrofuran-2-yl)-1,2-dihydro-3,1-benzoxazine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzoxazine ring fused with a nitrofuran moiety, which imparts distinct chemical and biological properties.

Preparation Methods

The synthesis of 4,4-Dimethyl-2-(5-nitrofuran-2-yl)-1,2-dihydro-3,1-benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-nitrofuran-2-carbaldehyde with 4,4-dimethyl-2-aminophenol under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized to form the benzoxazine ring. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

4,4-Dimethyl-2-(5-nitrofuran-2-yl)-1,2-dihydro-3,1-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The benzoxazine ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiprotozoal activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(5-nitrofuran-2-yl)-1,2-dihydro-3,1-benzoxazine involves its interaction with cellular components. In biological systems, it may exert its effects by generating reactive oxygen species (ROS) that induce oxidative stress, leading to cell damage and apoptosis. The compound may also inhibit specific enzymes or signaling pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar compounds to 4,4-Dimethyl-2-(5-nitrofuran-2-yl)-1,2-dihydro-3,1-benzoxazine include other benzoxazine derivatives and nitrofuran-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. For example, 3-acetyl-5-(substituted-phenyl)-2-(5-nitrofuran-2-yl)-2,3-dihydro-1,3,4-oxadiazolines exhibit interesting antibacterial activity .

Properties

IUPAC Name

4,4-dimethyl-2-(5-nitrofuran-2-yl)-1,2-dihydro-3,1-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-14(2)9-5-3-4-6-10(9)15-13(20-14)11-7-8-12(19-11)16(17)18/h3-8,13,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNLJVVCMGCOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2NC(O1)C3=CC=C(O3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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